Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate

Vue d'ensemble

Description

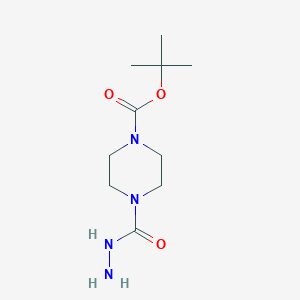

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate: is a chemical compound with the molecular formula C10H20N4O3. It is a derivative of piperazine, a heterocyclic organic compound consisting of a six-membered ring containing two nitrogen atoms at opposite positions. This compound is often used as an intermediate in organic synthesis and has applications in various fields of scientific research.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions:

Starting Materials: The synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate typically begins with commercially available tert-butyl piperazine-1-carboxylate.

Hydrazine Addition: The tert-butyl piperazine-1-carboxylate is reacted with hydrazine hydrate under controlled conditions. The reaction is usually carried out in an organic solvent such as ethanol or methanol at a temperature range of 0-25°C.

Purification: The resulting product is purified by recrystallization or column chromatography to obtain this compound in high purity.

Industrial Production Methods: Industrial production methods for this compound involve similar synthetic routes but are optimized for large-scale production. This includes the use of automated reactors, continuous flow systems, and advanced purification techniques to ensure consistent quality and yield.

Analyse Des Réactions Chimiques

Types of Reactions:

Oxidation: Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate can undergo oxidation reactions, typically using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: The compound can be reduced using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: It can participate in nucleophilic substitution reactions where the hydrazine group is replaced by other nucleophiles.

Common Reagents and Conditions:

Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents at room temperature.

Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents such as tetrahydrofuran or diethyl ether.

Substitution: Various nucleophiles such as alkyl halides or acyl chlorides; reactions are conducted in the presence of a base like triethylamine.

Major Products:

Oxidation: Formation of corresponding oxides or hydroxyl derivatives.

Reduction: Formation of amine derivatives.

Substitution: Formation of substituted piperazine derivatives.

Applications De Recherche Scientifique

Medicinal Chemistry

Anticancer Activity

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate has been investigated as an intermediate in the synthesis of compounds with anticancer properties. Specifically, it plays a role in the synthesis of palbociclib, a drug approved for treating advanced breast cancer. The compound's structure allows for modifications that enhance its efficacy against cancer cells, making it a valuable building block in drug development .

Antimicrobial Agents

The compound has potential applications as an antimicrobial agent. Research indicates that derivatives of piperazine, including those containing the tert-butyl 4-(hydrazinecarbonyl) moiety, exhibit activity against gram-positive bacteria. This is particularly relevant in the context of increasing antibiotic resistance, where novel compounds are needed to combat resistant strains .

Corrosion Inhibition

Corrosion Inhibitors

Recent studies have highlighted the effectiveness of this compound as a corrosion inhibitor in acidic environments. It has been shown to significantly reduce corrosion rates when applied to metal surfaces exposed to corrosive media such as hydrochloric acid. The mechanism involves adsorption onto the metal surface, forming a protective layer that minimizes metal dissolution .

Synthesis of Novel Materials

Polymer Chemistry

The compound is being explored for its potential use in synthesizing novel polymeric materials. Its ability to form stable bonds with various substrates makes it suitable for creating advanced materials with specific properties, such as enhanced thermal stability and mechanical strength. This application is particularly relevant in industries focused on developing high-performance materials for aerospace and automotive applications .

Case Studies and Research Findings

Mécanisme D'action

The mechanism of action of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The hydrazine group can form covalent bonds with electrophilic centers in target molecules, leading to the modification of their activity. This interaction can affect various biochemical pathways, depending on the nature of the target molecule.

Comparaison Avec Des Composés Similaires

Tert-butyl piperazine-1-carboxylate: A precursor in the synthesis of tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate.

1-Boc-piperazine: Another piperazine derivative used in organic synthesis.

Tert-butyl 4-(2-ethoxy-2-oxoethyl)piperazine-1-carboxylate: A related compound with different functional groups.

Uniqueness: this compound is unique due to the presence of the hydrazinecarbonyl group, which imparts distinct reactivity and allows for specific applications in bioconjugation and drug development that are not possible with other piperazine derivatives.

Activité Biologique

Tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate (CAS No. 874842-90-7) is a compound that has garnered interest in the field of medicinal chemistry due to its potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C10H20N4O3

- Molecular Weight : 244.29 g/mol

- Structure : The compound features a piperazine ring substituted with a hydrazinecarbonyl and tert-butyl groups, which may influence its biological properties.

The biological activity of this compound is primarily attributed to its interaction with various biological targets. The hydrazinecarbonyl moiety is known to participate in the formation of reactive intermediates, which can modulate enzyme activities and receptor interactions. This compound may exhibit:

- Antimicrobial Activity : Preliminary studies suggest that compounds with similar structures show potential as antimicrobial agents by disrupting bacterial cell wall synthesis or inhibiting specific metabolic pathways.

- Anticancer Properties : Research indicates that derivatives of hydrazinecarboxylic acids have shown promise in inhibiting cancer cell proliferation through apoptosis induction and cell cycle arrest.

Antimicrobial Activity

Research has demonstrated that hydrazine derivatives can possess significant antimicrobial properties. For instance, studies on related compounds have shown effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves the inhibition of key enzymes necessary for bacterial survival.

Anticancer Studies

In vitro studies have highlighted the anticancer potential of hydrazine derivatives. For example, compounds structurally similar to this compound have been tested against various cancer cell lines, showing cytotoxic effects. These effects are generally attributed to the induction of apoptosis and inhibition of cell proliferation pathways.

Case Studies

-

Anticancer Activity in Breast Cancer Cell Lines :

- A study investigated the effects of hydrazine derivatives on MCF-7 and MDA-MB-231 breast cancer cells.

- Results indicated that certain derivatives induced significant cytotoxicity, particularly when combined with conventional chemotherapy agents like doxorubicin, enhancing therapeutic efficacy while reducing side effects.

-

Antimicrobial Efficacy :

- A series of tests evaluated the antimicrobial activity against Staphylococcus aureus and Escherichia coli.

- The results showed that certain concentrations of the compound exhibited notable inhibition zones, suggesting potential as a lead compound for developing new antibiotics.

Data Table: Summary of Biological Activities

Propriétés

IUPAC Name |

tert-butyl 4-(hydrazinecarbonyl)piperazine-1-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H20N4O3/c1-10(2,3)17-9(16)14-6-4-13(5-7-14)8(15)12-11/h4-7,11H2,1-3H3,(H,12,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KLULCYVCVDSDPF-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)N1CCN(CC1)C(=O)NN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H20N4O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

244.29 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthesis routes and methods

Procedure details

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.